3-(azetidin-3-yl)-5-(trifluoromethyl)-1,2-oxazole
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Overview
Description
3-(azetidin-3-yl)-5-(trifluoromethyl)-1,2-oxazole is a heterocyclic compound that features both an azetidine ring and an oxazole ring. The presence of the trifluoromethyl group enhances its chemical stability and lipophilicity, making it an interesting candidate for various applications in medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(azetidin-3-yl)-5-(trifluoromethyl)-1,2-oxazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of azetidine derivatives with trifluoromethyl-substituted oxazole precursors. The reaction conditions often require the use of strong bases and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process optimization focuses on minimizing by-products and maximizing the efficiency of the cyclization reaction. The use of automated systems and real-time monitoring can further enhance the scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-(azetidin-3-yl)-5-(trifluoromethyl)-1,2-oxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with additional oxygen functionalities, while reduction can lead to the formation of azetidine derivatives with reduced functional groups .
Scientific Research Applications
3-(azetidin-3-yl)-5-(trifluoromethyl)-1,2-oxazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule in enzyme inhibition studies.
Medicine: Explored for its potential use in drug development, particularly in the design of anti-inflammatory and anticancer agents.
Industry: Utilized in the development of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism by which 3-(azetidin-3-yl)-5-(trifluoromethyl)-1,2-oxazole exerts its effects involves interactions with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to penetrate biological membranes, allowing it to reach intracellular targets. The azetidine and oxazole rings can interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Azetidin-3-yl (4-(trifluoromethyl)phenyl)methanone: Similar in structure but with a phenyl group instead of an oxazole ring.
2-(azetidin-3-yl)-3-(trifluoromethyl)pyridine: Contains a pyridine ring instead of an oxazole ring.
Uniqueness
3-(azetidin-3-yl)-5-(trifluoromethyl)-1,2-oxazole is unique due to the combination of the azetidine and oxazole rings, along with the trifluoromethyl group. This unique structure imparts specific chemical and biological properties that are not observed in similar compounds, making it a valuable molecule for various applications .
Properties
IUPAC Name |
3-(azetidin-3-yl)-5-(trifluoromethyl)-1,2-oxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F3N2O/c8-7(9,10)6-1-5(12-13-6)4-2-11-3-4/h1,4,11H,2-3H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZUPUCMWTYCPIT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)C2=NOC(=C2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7F3N2O |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.14 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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